
Pentapéptido de angiotensina
Descripción general
Descripción
Angiotensin pentapeptide is a peptide that contains a total of 97 bonds, including 52 non-H bonds, 22 multiple bonds, 16 rotatable bonds, 5 double bonds, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, and 1 carboxylic acid .
Synthesis Analysis
Angiotensin-I converting enzyme (ACE) is a two-domain dipeptidylcarboxypeptidase involved in regulating blood pressure via the kallikrein-kinin and renin-angiotensin-aldosterone complex . In one study, molecular dynamics simulations were used to exploit the interactions between ACE and its inhibitors . Another study purified ACE-inhibitory peptides from Argopecten irradians mantle enzymatic hydrolysates .Molecular Structure Analysis
The molecular structure of angiotensin pentapeptide has been studied using computational modeling . The secondary structures of the three inhibitor-protein complexes did not change significantly . Another study identified five novel angiotensin I-converting enzyme (ACE)-inhibitory peptides from stone fish (Actinopyga lecanora) hydrolysates .Chemical Reactions Analysis
Molecular dynamics investigations have been conducted on the interaction of human angiotensin-converting enzyme with tetrapeptide inhibitors . Another study optimized and characterized novel angiotensin-converting enzyme inhibitory peptides prepared by double enzymatic hydrolysis from Agaricus bisporus scraps .Aplicaciones Científicas De Investigación
Regulación del Dolor
Se ha descubierto que los péptidos relacionados con la angiotensina, incluido el pentapéptido de angiotensina, juegan un papel importante en la regulación del dolor . Estos péptidos exhiben varios efectos fisiológicos a través de sus receptores expresados en todo el cuerpo. Los cambios en la expresión de los componentes del sistema de la angiotensina en el sitio de una lesión pueden afectar la respuesta inflamatoria local y la transmisión del dolor . Por lo tanto, comprender los mecanismos de modulación del dolor de los péptidos relacionados con la angiotensina y sus receptores en varios tejidos y órganos puede ayudar en el desarrollo de terapias farmacológicas dirigidas al sistema de la angiotensina .
Tratamiento del Dolor Neuropático e Inflamatorio
Los fármacos que se dirigen al sistema de la angiotensina, incluidos los que actúan sobre los receptores del this compound, han demostrado ser útiles en el tratamiento del dolor neuropático e inflamatorio . Esto se debe a los cambios en la expresión de los componentes del sistema de la angiotensina en condiciones patológicas, que están involucrados en el desarrollo de la neuropatía, la inflamación y su dolor asociado .
Actividad Inhibitoria de la ECA
Los péptidos inhibidores de la enzima convertidora de angiotensina (ECA) derivados de la marina, incluido el this compound, han mostrado una potente actividad inhibitoria de la ECA sin efectos secundarios . Este descubrimiento ha atraído considerable atención de la investigación en todo el mundo .
Alimentos Funcionales o Suplementos Dietéticos Antihipertensivos
Un extracto purificado derivado de Cyclina sinensis o el this compound podría incorporarse potencialmente en alimentos funcionales o suplementos dietéticos antihipertensivos . Esto se debe a la potente actividad inhibitoria de la ECA del this compound .
Mecanismo De Acción
Mode of Action
The interaction of Angiotensin pentapeptide with its targets involves a complex process. Angiotensin pentapeptide is formed when Angiotensin II (Ang II) is cleaved by ACE2 . This peptide then binds to the Mas receptor, triggering a cascade of intracellular events . The binding of Angiotensin pentapeptide to the Mas receptor opposes many actions of the Ang II-AT1R axis .
Biochemical Pathways
The Renin-Angiotensin System (RAS) is a key hormonal system in the physiological regulation of blood pressure . The classic RAS comprises the ACE-Ang II-AT1R axis that promotes vasoconstriction, water intake, sodium retention, and increased oxidative stress, fibrosis, cellular growth, and inflammation . The non-classical or alternative RAS, in which Angiotensin pentapeptide plays a crucial role, is composed primarily of the ACE2-Ang-(1-7)-AT7R pathway that opposes many actions of the Ang II-AT1R axis .
Pharmacokinetics
They have two binding sites per ACE (high affinity “C”, lower affinity “N”) that have sub-nanomolar affinities and dissociation rates of hours . The bioavailability of these compounds can vary significantly, and they are often administered as prodrugs .
Result of Action
The result of the action of Angiotensin pentapeptide is primarily the regulation of blood pressure . By opposing the actions of the Ang II-AT1R axis, it promotes vasodilation, reduces water intake, decreases sodium retention, and mitigates oxidative stress, fibrosis, cellular growth, and inflammation .
Action Environment
The action of Angiotensin pentapeptide can be influenced by various environmental factors. For instance, changes in the redox status of the environment can affect angiotensin release . Moreover, local tissue and temperature changes can also influence the physiological regulation of angiotensin release .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Angiotensin pentapeptide interacts with various enzymes, proteins, and other biomolecules. It is primarily formed through the action of the angiotensin-converting enzyme 2 (ACE2) on Angiotensin II . The peptide also interacts with other peptidases such as Neprilysin, Dipeptidyl peptidase 3, and Prolyl oligopeptidase, which contribute to its formation and degradation .
Cellular Effects
Angiotensin pentapeptide has significant effects on various types of cells and cellular processes. It opposes many actions of the Angiotensin II-AT1R axis, which promotes vasoconstriction, water intake, sodium retention, and increased oxidative stress, fibrosis, cellular growth, and inflammation . Therefore, it plays a crucial role in the regulation of blood pressure, inflammation, endothelial dysfunction, atherosclerosis, hypertension, and congestive heart failure .
Molecular Mechanism
The molecular mechanism of action of Angiotensin pentapeptide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the angiotensin type 1 receptor (AT1R) to invoke both peripheral and central mechanisms in the regulation of blood pressure . Chronic activation of the ACE-Ang II-AT1R pathway may also be associated with various pathological responses .
Metabolic Pathways
Angiotensin pentapeptide is involved in the renin-angiotensin system (RAS), a key hormonal system in the physiological regulation of blood pressure . The RAS comprises the ACE-Ang II-AT1R axis and the ACE2-Angiotensin pentapeptide-AT7R pathway .
Transport and Distribution
The transport and distribution of Angiotensin pentapeptide within cells and tissues are not explicitly detailed in the literature. It is known that the peptide is part of the circulating endocrine system .
Subcellular Localization
It is known that the peptide is part of the circulating endocrine system , suggesting that it may be present in the extracellular space and possibly internalized into cells under certain conditions.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N7O7/c1-3-21(2)30(41-31(44)26(36)16-23-11-13-25(43)14-12-23)33(46)39-27(18-24-19-37-20-38-24)34(47)42-15-7-10-29(42)32(45)40-28(35(48)49)17-22-8-5-4-6-9-22/h4-6,8-9,11-14,19-21,26-30,43H,3,7,10,15-18,36H2,1-2H3,(H,37,38)(H,39,46)(H,40,45)(H,41,44)(H,48,49)/t21-,26-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHGVQMTIJAUOM-RSGBUPOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200520 | |
| Record name | Angiotensin pentapeptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52530-60-6 | |
| Record name | Angiotensin pentapeptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052530606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin pentapeptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



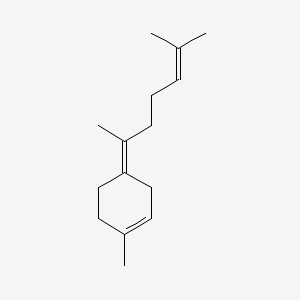

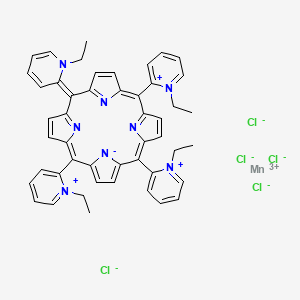


![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)
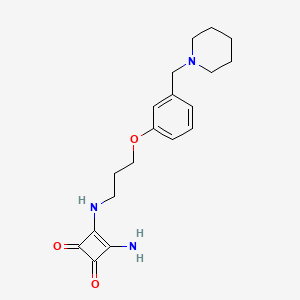
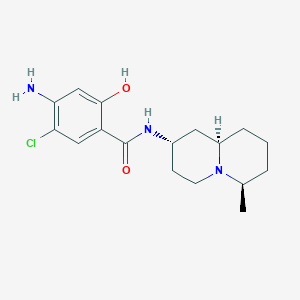
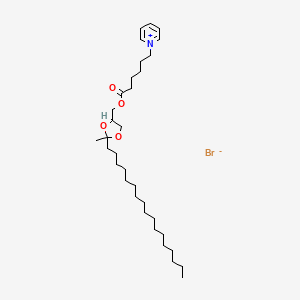

![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)
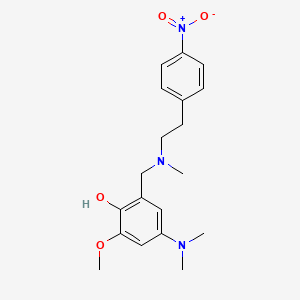
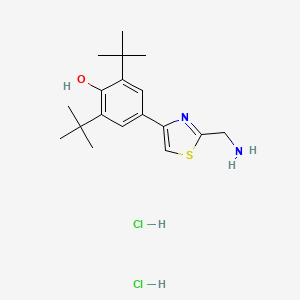
![2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester](/img/structure/B1667341.png)